molecular formula C12H21NO4 B561954 Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate CAS No. 887406-90-8

Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate

Cat. No.: B561954
CAS No.: 887406-90-8
M. Wt: 243.303
InChI Key: HBXPGHNYQPUZQS-UHFFFAOYSA-N
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Description

Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate is an organic compound with the molecular formula C12H21NO4 It is a derivative of aminobutyric acid and features both allyl and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate typically involves the reaction of 4-aminobutyric acid with allyl bromide and methyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobutyric acid attacks the electrophilic carbon of allyl bromide and methyl 2-bromoacetate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Epoxide: Formed from the oxidation of the allyl group.

    Alcohol: Formed from the reduction of the ester group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its ability to cross the blood-brain barrier.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobutyrate: A simpler derivative of aminobutyric acid without the allyl and methoxycarbonyl groups.

    N-Allyl-N-methylamino pyridine: Contains an allyl group but differs in the core structure.

Uniqueness

Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate is unique due to the presence of both allyl and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

methyl 4-[(3-methoxy-3-oxopropyl)-prop-2-enylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-4-8-13(10-7-12(15)17-3)9-5-6-11(14)16-2/h4H,1,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXPGHNYQPUZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN(CCC(=O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652639
Record name Methyl 4-[(3-methoxy-3-oxopropyl)(prop-2-en-1-yl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-90-8
Record name Methyl 4-[(3-methoxy-3-oxopropyl)(prop-2-en-1-yl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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